2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one is a complex organic compound that features multiple functional groups, including benzoxazole, oxadiazole, and pyrrolidine. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
Formation of Benzoxazole: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Formation of Oxadiazole: This can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Pyrrolidine: This can be synthesized through the reaction of amines with ketones or aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole or pyrrolidine rings.
Reduction: Reduction reactions may target the oxadiazole ring or other reducible functional groups.
Substitution: The compound can undergo substitution reactions, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with benzoxazole and oxadiazole rings often exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one: shares similarities with other compounds containing benzoxazole, oxadiazole, and pyrrolidine rings.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique and potentially more versatile in its applications.
Biological Activity: The combination of these functional groups may result in unique biological activities not observed in simpler compounds.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-23-22(29-24-14)18-13-26(12-17(18)15-7-3-2-4-8-15)21(27)11-19-16-9-5-6-10-20(16)28-25-19/h2-10,17-18H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFTAZIFUJAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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